

# Spectroscopic Profile of Chloromethyl Chlorosulfate: A Technical Guide

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## Compound of Interest

Compound Name: Chloromethyl chlorosulfate

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This technical guide provides a comprehensive overview of the spectroscopic data for **chloromethyl chlorosulfate** (CMCS), a reactive chemical intermediate of significant interest in organic synthesis and drug development. Due to the limited availability of published experimental spectra, this document presents a combination of reported analytical methods and predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

## Spectroscopic Data

The following tables summarize the predicted and reported spectroscopic data for **chloromethyl chlorosulfate**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR data for **chloromethyl chlorosulfate** is not readily available in the public domain. However, based on the chemical structure (ClCH2OSO2Cl), the expected  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts can be predicted.

Table 1: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data for **Chloromethyl Chlorosulfate**

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Notes
$^1\text{H}$	5.8 - 6.2	Singlet	The methylene protons are deshielded by the adjacent electronegative chlorine atom and the chlorosulfate group.
$^{13}\text{C}$	75 - 85	Singlet	The carbon atom is significantly deshielded due to the direct attachment of two highly electronegative groups (Cl and $\text{OSO}_2\text{Cl}$ ).

Note: Predictions are based on standard chemical shift ranges for similar functional groups. The actual experimental values may vary depending on the solvent and spectrometer frequency.

## Infrared (IR) Spectroscopy

While some commercial suppliers confirm that the infrared spectrum of their **chloromethyl chlorosulfate** conforms to a standard, the actual spectrum is not provided.<sup>[1]</sup> The characteristic IR absorption bands can be predicted based on the functional groups present in the molecule.

Table 2: Predicted IR Absorption Data for **Chloromethyl Chlorosulfate**

Functional Group	Vibrational Mode	Predicted Absorption Range (cm <sup>-1</sup> )	Intensity
S=O (Sulfonyl)	Asymmetric Stretch	1420 - 1380	Strong
S=O (Sulfonyl)	Symmetric Stretch	1200 - 1170	Strong
C-O	Stretch	1050 - 1000	Strong
S-O	Stretch	900 - 800	Strong
C-Cl	Stretch	800 - 600	Strong
C-H	Stretch	3020 - 2950	Medium
CH <sub>2</sub>	Bend (Scissoring)	1480 - 1440	Medium

## Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **chloromethyl chlorosulfate** are not explicitly published. However, standard procedures for NMR and IR spectroscopy of liquid samples can be applied. The synthesis of **chloromethyl chlorosulfate** has been described in the literature.[\[2\]](#)[\[3\]](#)[\[4\]](#)

## Synthesis of Chloromethyl Chlorosulfate

**Chloromethyl chlorosulfate** is typically synthesized by the reaction of dichloromethane with sulfur trioxide.[\[2\]](#) The reaction can be catalyzed by trimethyl borate to increase the reaction rate.[\[2\]](#)



A general procedure involves the slow addition of sulfur trioxide to dichloromethane at a controlled temperature.[\[4\]](#) The reaction progress can be monitored using <sup>1</sup>H NMR spectroscopy.[\[2\]](#)[\[5\]](#) The product is then isolated and purified by distillation.

## NMR Spectroscopy Protocol (General)

- Sample Preparation: Prepare a solution of **chloromethyl chlorosulfate** (typically 5-25 mg) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Typical parameters include a  $30\text{-}45^\circ$  pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - This typically requires a larger number of scans than  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

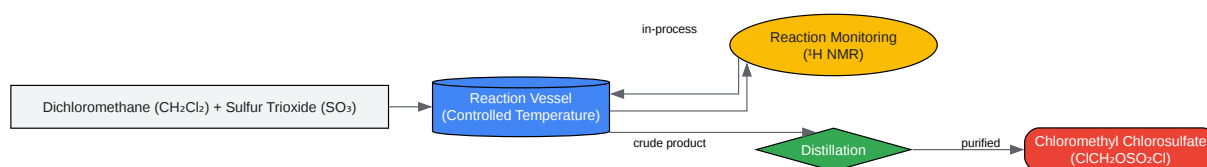
## IR Spectroscopy Protocol (General)

- Sample Preparation: As **chloromethyl chlorosulfate** is a liquid, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
  - Record a background spectrum of the clean salt plates.
  - Place the sample between the plates and acquire the sample spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

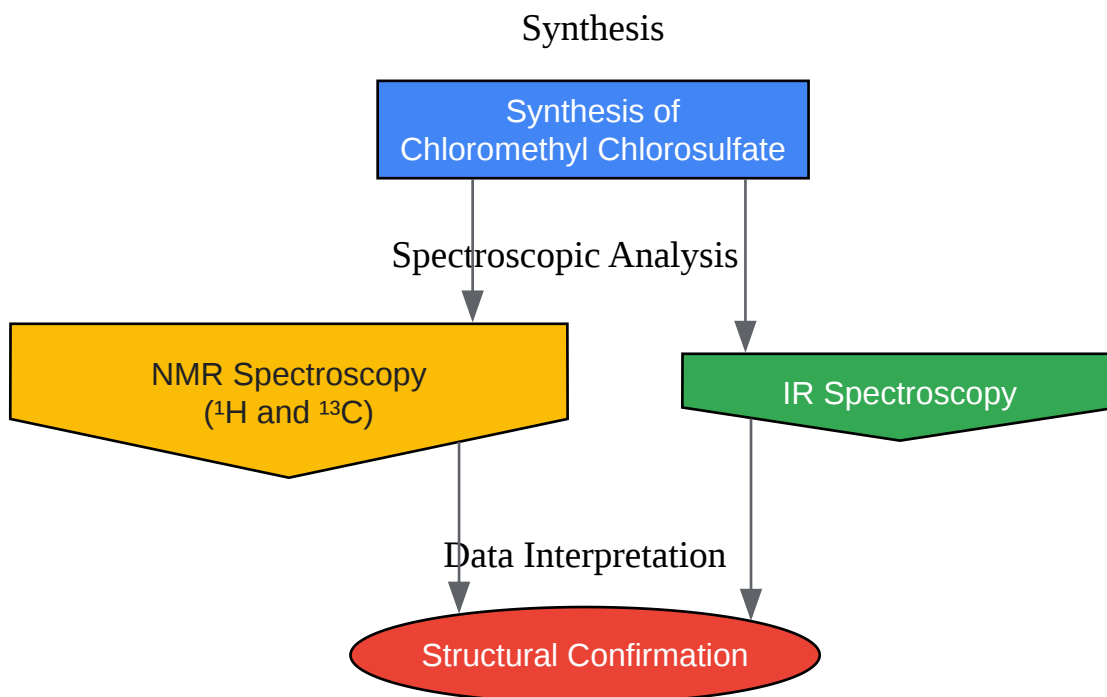
## Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **chloromethyl chlorosulfate**.



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Synthesis workflow for **chloromethyl chlorosulfate**.



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Analytical workflow for the characterization of **chloromethyl chlorosulfate**.

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